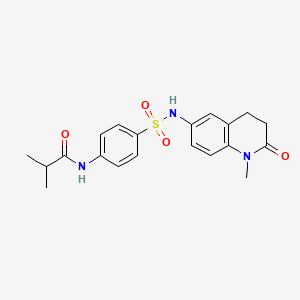
N-(4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis and characterization of tetrahydroquinoline derivatives and related compounds. For example, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been documented, highlighting methods for generating structurally complex and potentially bioactive compounds through nucleophilic substitution reactions and chlorination processes (Zaki, Radwan, & El-Dean, 2017). Similarly, the synthesis and characterization of indolo[1,2-b]isoquinolinediones offer insights into the reduction mechanisms and synthetic pathways for creating isoquinoline derivatives (Mérour, Piroelle, & Cossais, 1993).
Pharmacological Research
In pharmacological research, tetrahydroquinoline derivatives have been studied for their potential as therapeutic agents. The synthesis, antitubulin, and antiproliferative activities of novel substituted tetrahydroisoquinoline derivatives highlight their potential impact on cancer treatment, especially in inhibiting microtubule polymerization and demonstrating antiproliferative activity against various cancer cell lines (Dohle et al., 2014). Another study on isoquinoline derivatives as endogenous neurotoxins in the etiology of Parkinson's disease presents a pharmacological perspective on how these compounds may influence neurodegenerative disorders (McNaught et al., 1998).
Medicinal Chemistry Applications
In medicinal chemistry, the design and synthesis of acetylenic quinolinesulfonamide derivatives for anti-breast cancer activity demonstrate the application of tetrahydroquinoline analogs in developing new therapeutic agents. Some compounds showed potent antitumor activities, highlighting the relevance of structural modifications to enhance biological activity (Marciniec et al., 2017).
properties
IUPAC Name |
2-methyl-N-[4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)20(25)21-15-5-8-17(9-6-15)28(26,27)22-16-7-10-18-14(12-16)4-11-19(24)23(18)3/h5-10,12-13,22H,4,11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFREKMVWBMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

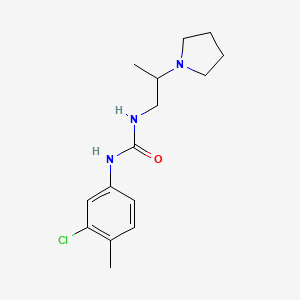
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)
![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2585995.png)
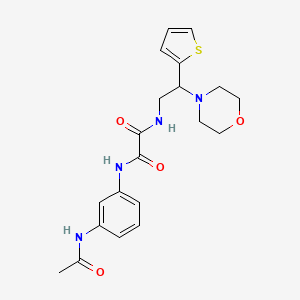
![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)
![2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2586001.png)

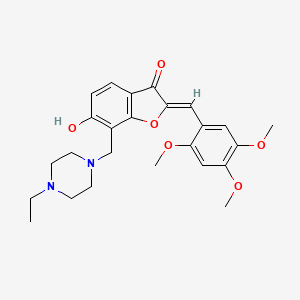
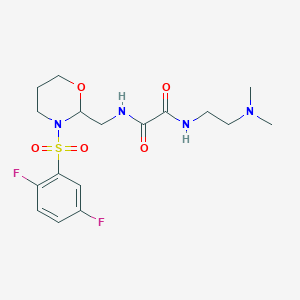
![N-[2-[2-[(2-Chloroacetyl)-methylamino]ethoxy]ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B2586009.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2586012.png)
